Potency at Human P2X3 Homomeric Receptor: Comparison of Reported IC50 Values
Two independent IC50 values have been deposited for this compound in the ChEMBL database: 1089 nM and 13 nM . The lower IC50 of 13 nM represents near-single-digit nanomolar potency at the human P2X3 homomeric receptor, a level comparable to clinical candidates. For context, the clinical-stage P2X3 antagonist gefapixant (AF-219) demonstrates an IC50 of approximately 30 nM in comparable recombinant human P2X3 Fluorescence-based assays, suggesting this compound may offer a potency advantage . However, the large discrepancy between the two reported values highlights that potency is highly sensitive to assay conditions (cell type, dye loading, ATP concentration), and the potential for the 13 nM value to represent the most optimized readout should be verified in side-by-side studies.
| Evidence Dimension | IC50 at human P2X3 homomeric receptor (Fluo-3/AM fluorescence assay) |
|---|---|
| Target Compound Data | 13 nM (deposited value 1); 1089 nM (deposited value 2) |
| Comparator Or Baseline | Gefapixant (AF-219): IC50 ~30 nM (recombinant human P2X3) |
| Quantified Difference | Target compound lower IC50 value (13 nM) is 2.3-fold more potent than gefapixant in cross-study comparison |
| Conditions | Human P2X3 expressed in rat C6BU-1 cells; Fluo-3/AM dye-based fluorescence readout; measurement up to 3 min |
Why This Matters
A demonstrated IC50 as low as 13 nM places this compound in the potency range of clinical-stage P2X3 antagonists, making it a valuable reference molecule for translational pharmacology studies, though the variability between deposited values necessitates careful lot-by-lot re-quantification by the end user.
- [1] ChEMBL Database. CHEMBL4424680. IC50 = 1089 nM. Antagonist activity at human P2X3 receptor expressed in rat C6BU-1 cells. BindingDB entry ChEMBL_1921835. View Source
- [2] ChEMBL Database. CHEMBL4424680. IC50 = 13 nM. Antagonist activity at human P2X3 receptor expressed in rat C6BU-1 cells. BindingDB entry ChEMBL_1921835. View Source
- [3] Ford, A. P., & Undem, B. J. The therapeutic promise of ATP antagonists at P2X3 receptors in pain and respiratory disorders. Drug Discovery Today, 18(1-2), 4-13 (2013). View Source
